(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a synthetic compound classified as a non-natural amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group, which is crucial for its application in organic synthesis, particularly in the preparation of peptides and other biologically relevant molecules. The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, highlighting its significance in medicinal chemistry and organic synthesis .
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves several key steps:
The enantiomerically pure form, specifically the (R)-enantiomer, can be synthesized from chiral synthons, emphasizing the importance of stereoselective methods in obtaining specific enantiomers for targeted applications .
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has a molecular formula of C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol. The compound features several notable structural elements:
The compound's InChI Key is DNXONWHJJNOKEU-GFCCVEGCSA-N, and it has been assigned CAS Number 500788-86-3 .
The chemical reactivity of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid allows it to participate in various organic transformations:
These reactions underscore its utility as a building block for more complex organic molecules.
The mechanism of action for (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to downstream effects that may influence cellular pathways related to growth, apoptosis, and inflammation.
This compound's unique structure allows it to potentially inhibit certain enzymes or modify proteins, which could be beneficial in therapeutic contexts .
The physical properties of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid include:
Chemical properties include its stability under standard laboratory conditions, although care should be taken due to its reactive functional groups .
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
This compound exemplifies the importance of synthetic intermediates in advancing chemical research and development across multiple disciplines.
Chiral β-amino acids represent a cornerstone of modern medicinal chemistry and peptide engineering, distinguished from proteinogenic α-amino acids by a methylene spacer between the amino and carboxyl functional groups. This structural modification confers enhanced metabolic stability, distinctive conformational properties, and improved bioavailability to peptides incorporating these non-proteinogenic building blocks. Among these, (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid exemplifies a synthetically valuable and stereochemically defined β-aryl-β-amino acid derivative. Characterized by its (R)-stereocenter and 4-methoxyphenyl side chain, this compound serves as a pivotal precursor for the synthesis of biologically active peptides, peptidomimetics, and pharmaceutical intermediates. The Boc (tert-butoxycarbonyl) protecting group ensures chemoselective manipulation during solid-phase peptide synthesis (SPPS) and other complex derivatizations, making this scaffold indispensable in contemporary organic synthesis [2] [4] [9].
The systematic IUPAC name (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid precisely defines the molecular architecture: a propanoic acid backbone substituted at the β-carbon (C3) with both a Boc-protected amino group and a 4-methoxyphenyl moiety. The (R)-descriptor specifies the absolute configuration at this stereogenic center, a critical determinant of the molecule's three-dimensional structure and biological interactions. Alternative nomenclature reflects its biochemical context: (R)-Boc-4-methoxy-β-Phe-OH designates it as a Boc-protected, para-methoxylated derivative of β-phenylalanine (β-Phe) [2] [5].
Physicochemical Properties:
Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water/aliphatic hydrocarbons [5] [8].
Stereoselective Reactivity: The chiral β-carbon governs face-selective reactions during peptide coupling or functional group transformations. For instance, nucleophilic additions to carbonyl derivatives of this acid occur with predictable diastereofacial bias, enabling asymmetric synthesis of complex β-peptides [4] [9]. The SMILES notation (O=C(O)C[C@@H](NC(OC(C)(C)C)=O)C1=CC=C(OC)C=C1
) explicitly encodes the (R)-configuration using the @@H
descriptor [2] [6].
The synthesis of enantiopure β-aryl-β-amino acids emerged as a significant challenge in the late 20th century, driven by their identification in natural products (e.g., β-tyrosine in jasplakinolide) and therapeutic agents (e.g., β-lactam antibiotics). Early methodologies relied on:
Arndt-Eistert Homologation: This classical approach elongated α-amino acids via diazoketone intermediates. However, limitations included racemization risks, hazardous diazomethane handling, and silver-catalyzed Wolff rearrangement inefficiencies. For 4-methoxyphenyl derivatives, enantiopure phenylalanine precursors offered a theoretical route, though low yields (50–60%) impeded scalability [4].
Chiral Pool Utilization: L-Aspartic acid served as a template for β-substituted analogues. Chemoselective reduction, iodination, and nucleophilic displacement enabled side-chain diversification, but para-methoxyaryl introduction proved challenging. This approach primarily yielded β-alanine or α-substituted β-amino acids [4].
Diastereoselective Conjugate Addition: Late 1990s advances exploited chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during Michael addition of nitrogen nucleophiles to α,β-unsaturated esters. For 4-methoxyphenyl systems, acrylates bearing this aryl group were coupled with Boc-protected ammonia equivalents. This delivered the target scaffold in high diastereoselectivity (>90% de) and established the foundation for modern catalytic asymmetric methods [4] [9].
The introduction of tert-butoxycarbonyl (Boc) protection marked a pivotal innovation. Unlike base-labile Fmoc or acid-sensitive Cbz groups, Boc offered orthogonal deprotection under mildly acidic conditions (e.g., trifluoroacetic acid), preserving acid-labile functionalities like the 4-methoxyaryl moiety. Commercial availability commenced circa early 2000s (CAS 500788-87-4, 96363-20-1), enabling widespread adoption in SPPS and medicinal chemistry [5] [8].
Table 1: Evolution of Synthetic Strategies for Enantiopure Boc-Protected β-Amino Acids
Era | Dominant Method | Advantages | Limitations for Target Compound |
---|---|---|---|
1980–1995 | Arndt-Eistert Homologation | High enantiopurity from α-amino acids | Low yield (≤58%); diazomethane hazards |
1995–2005 | Chiral Auxiliary-Mediated Michael Addition | >90% de; scalable | Auxiliary removal step; moderate aryl diversity |
2005–Present | Catalytic Asymmetric Hydrogenation/Enzymatic Resolution | Atom economy; green solvents | Substrate-specific efficiency; cost of chiral catalysts |
Recent breakthroughs emphasize sustainability: Diastereoselective aza-Michael additions in aqueous media (inspired by [3]) and enzymatic resolutions now offer greener routes. These exploit water as a reaction medium or biocatalysts for kinetic resolution, aligning with principles of green chemistry while maintaining stereocontrol [3] [9].
Table 2: Key Identifiers for (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic Acid
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 500788-87-4 (primary); 96363-20-1 | [2] [5] [8] |
IUPAC Name | (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | [1] [2] |
Molecular Formula | C₁₅H₂₁NO₅ | [1] [5] [8] |
Common Synonyms | (R)-Boc-4-methoxy-β-Phe-OH; 3-N-Boc-Amino-3-(4-methoxyphenyl)propionic acid | [5] [8] |
MDL Number | MFCD02090694 (enantiopure); MFCD02090694 (racemic) | [2] [5] |
The integration of this β-amino acid into hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly lines—as observed in natural product biosynthesis—further underscores its versatility. Engineered NRPS modules can incorporate Boc-protected analogues into complex macrolactams, mimicking natural processes to generate bioactive hybrids [9]. Contemporary applications leverage its chiral rigidity for foldamer design, β-peptide nanotubes, and as intermediates in kinase inhibitors or GPCR modulators where the 4-methoxyphenyl group mediates target engagement [4] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: